In Vivo Anticancer Efficacy: Thiazolo vs. Thieno Core
A direct head-to-head comparison demonstrated that a thiazolo[5,4-d]pyrimidine derivative exhibited superior in vivo anticancer activity compared to its direct thieno[2,3-d]pyrimidine analog, a common scaffold in kinase inhibitor development. The study highlighted that the replacement of the thiophene ring with a thiazole ring (core scaffold hopping) resulted in a quantifiably better outcome in preclinical cancer models [1].
| Evidence Dimension | In vivo anti-cancer efficacy |
|---|---|
| Target Compound Data | Thiazolo[5,4-d]pyrimidine derivative 7a |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine derivative 6a |
| Quantified Difference | Thiazolo[5,4-d]pyrimidine 7a had better anti-cancer activity |
| Conditions | In vivo mouse xenograft model of cancer |
Why This Matters
This evidence supports the selection of the thiazolo[5,4-d]pyrimidine core over the thieno[2,3-d]pyrimidine core when in vivo efficacy is the primary objective.
- [1] Zhang, X. H., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. *Bioorganic & Medicinal Chemistry*, 28(24), 115890. https://doi.org/10.1016/j.bmc.2020.115890 View Source
